molecular formula C11H14O3 B7846350 3-Methyl-4-propoxybenzoic acid

3-Methyl-4-propoxybenzoic acid

Cat. No. B7846350
M. Wt: 194.23 g/mol
InChI Key: IMZHJWBRKNYPHJ-UHFFFAOYSA-N
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Patent
US09181273B2

Procedure details

The crude propyl 3-methyl-4-propoxybenzoate was dissolved in methanol (25 mL) and water (50 mL) and treated with solid sodium hydroxide (31.6 g, 789 mmol). The reaction mixture was refluxed for 1 h. The reaction mixture cooled to 0° C. and acidified with 12 M HCl (74 mL, 890 mmol). The resulting solid filtered to provide 3-methyl-4-propoxybenzoic acid (3.22 g, 16.6 mmol, 84%) as a light pink solid. ESI-MS m/z calc. 194.0943. found 195.3 (M+1)+; Retention time: 1.41 minutes (3 min run). 1H NMR (400 MHz, DMSO-d6) δ 12.50 (s, 1H), 7.77 (dd, J=8.5, 2.2 Hz, 1H), 7.73 (d, J=1.4 Hz, 1H), 6.99 (d, J=8.6 Hz, 1H), 4.01 (t, J=6.4 Hz, 2H), 2.18 (s, 3H), 1.82-1.69 (m, 2H), 1.01 (t, J=7.4 Hz, 3H).
Name
propyl 3-methyl-4-propoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
31.6 g
Type
reactant
Reaction Step Two
Name
Quantity
74 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[O:14][CH2:15][CH2:16][CH3:17])[C:5]([O:7]CCC)=[O:6].O.[OH-].[Na+].Cl>CO>[CH3:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[O:14][CH2:15][CH2:16][CH3:17])[C:5]([OH:7])=[O:6] |f:2.3|

Inputs

Step One
Name
propyl 3-methyl-4-propoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=O)OCCC)C=CC1OCCC
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
31.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
74 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solid filtered

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=CC1OCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.6 mmol
AMOUNT: MASS 3.22 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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